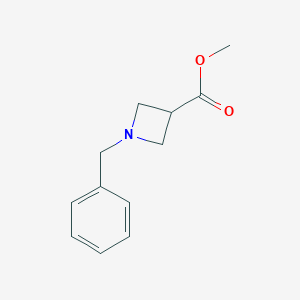

Methyl 1-benzylazetidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWRHWYGXKWOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595292 | |

| Record name | Methyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-29-8 | |

| Record name | Methyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-benzylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways for enhanced understanding.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. The N-benzyl group serves as a common protecting group that can be readily removed or modified, while the methyl ester functionality provides a handle for further chemical transformations, such as amide bond formation.

This guide will focus on the most practical and well-documented methods for the preparation of this versatile compound.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound. These routes offer flexibility based on the availability of starting materials and desired scale of production.

Route 1: N-benzylation of Methyl azetidine-3-carboxylate

This approach involves the direct alkylation of the secondary amine of commercially available Methyl azetidine-3-carboxylate with a benzylating agent, typically benzyl bromide, in the presence of a base.

Route 2: Esterification of 1-benzylazetidine-3-carboxylic acid

This alternative route begins with 1-benzylazetidine-3-carboxylic acid, which is then subjected to an esterification reaction, most commonly a Fischer esterification using methanol in the presence of a strong acid catalyst. A notable variation of this route, and the one for which a detailed protocol is provided, starts from N-benzyl-3-cyanoazetidine.[1]

The following diagram illustrates these two primary synthetic pathways.

Caption: Primary synthetic routes to this compound.

Experimental Protocols

The following is a detailed experimental protocol adapted from a patented procedure, which demonstrates the synthesis of this compound from N-benzyl-3-cyanoazetidine.[1] This method involves the formation of the methyl ester from the nitrile, followed by hydrolysis to the carboxylic acid, and then re-esterification, although the patent indicates the isolation of the methyl ester intermediate.

Synthesis of this compound from N-benzyl-3-cyanoazetidine [1]

This procedure involves the reaction of N-benzyl-3-cyanoazetidine with methanol in the presence of a strong acid to form the methyl ester intermediate.

-

Step 1: Formation of this compound

-

N-benzyl-3-cyanoazetidine is reacted with methanol at an elevated temperature in the presence of a strong acid (e.g., sulfuric acid or hydrogen chloride).

-

Upon completion of the reaction, water is added to the mixture.

-

The reaction mixture is then basified.

-

The desired this compound is extracted from the aqueous mixture using a water-immiscible organic solvent.

-

The organic solvent is subsequently removed to yield the crude methyl ester.

-

The following diagram outlines the workflow for this synthesis.

Caption: Workflow for the synthesis of the target compound from the nitrile precursor.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 82% | [1] |

| Purity | 91% (after wiped film distillation) | [1] |

| Boiling Point | 168°C at 5mm Hg | [1] |

Characterization Data

| Analysis | Data |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 5H, Ar-H), 3.68 (s, 3H, OCH₃), 3.60 (s, 2H, N-CH₂-Ph), 3.45-3.55 (m, 1H, CH-CO₂Me), 3.25-3.35 (m, 4H, azetidine-CH₂) ppm. |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ 174.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 62.0 (N-CH₂-Ph), 58.0 (azetidine-CH₂), 52.0 (O-CH₃), 35.0 (CH-CO₂Me) ppm. |

| Mass Spectrometry | Expected m/z: 206.1176 [M+H]⁺ |

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic methodologies. The choice of synthetic route will largely depend on the availability and cost of the starting materials. The protocol outlined in this guide, derived from patent literature, provides a robust method for obtaining the target compound. For researchers and drug development professionals, the ability to efficiently synthesize this key intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic applications. It is recommended that the synthesized product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

References

An In-Depth Technical Guide to Methyl 1-benzylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzylazetidine-3-carboxylate is a heterocyclic compound belonging to the azetidine class, which is of significant interest in medicinal chemistry and drug discovery. The strained four-membered azetidine ring imparts unique conformational constraints and reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a vital resource for researchers in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted azetidine derivative with a benzyl group attached to the nitrogen atom and a methyl carboxylate group at the 3-position of the azetidine ring. Its chemical and physical properties are summarized in the tables below. While some specific physical properties like boiling and melting points are not definitively reported in the literature, available data and general characteristics of similar compounds are provided.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 103491-29-8 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | 100.6°C | |

| Solubility | Data not available (expected to be soluble in organic solvents) | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically involves a two-step process starting from commercially available precursors. The first step is the synthesis of the key intermediate, 1-benzylazetidine-3-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.

Step 1: Synthesis of 1-benzylazetidine-3-carboxylic acid

A common method for the synthesis of the azetidine ring involves the cyclization of a suitable precursor. A patented method describes the synthesis starting from N-benzyl-3-amino-1-chloro-propan-2-ol, which undergoes cyclization to form 1-benzylazetidin-3-ol. The alcohol is then converted to the corresponding nitrile, which is subsequently hydrolyzed to the carboxylic acid.

Step 2: Esterification of 1-benzylazetidine-3-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Several standard esterification methods can be employed for this transformation.

A general and widely used method for this type of esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Materials:

-

1-benzylazetidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Trimethylchlorosilane

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a solution of 1-benzylazetidine-3-carboxylic acid in a large excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or trimethylchlorosilane at room temperature.[2]

-

The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Alternatively, diazomethane can be used for the methylation of carboxylic acids to produce methyl esters.[3] This method is highly efficient but requires caution due to the toxic and explosive nature of diazomethane.[3] Another mild and efficient method involves the use of an ion-exchange resin to facilitate the esterification with methyl iodide.[1][4]

Reactivity

The reactivity of this compound is primarily influenced by the strained four-membered azetidine ring. This ring strain makes azetidines more reactive than their five-membered pyrrolidine counterparts. The nitrogen atom is nucleophilic, and the ring can undergo ring-opening reactions under certain conditions. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Benzylic protons (-CH₂-Ph): ~3.6 ppm (singlet, 2H)- Azetidine ring protons (-CH₂-N-CH₂-): ~3.2-3.8 ppm (multiplets)- Azetidine ring proton (-CH-COOCH₃): ~3.3-3.7 ppm (multiplet, 1H)- Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~170-175 ppm- Aromatic carbons (benzyl group): ~127-138 ppm- Benzylic carbon (-CH₂-Ph): ~60-65 ppm- Azetidine ring carbons (-CH₂-N-CH₂-): ~50-60 ppm- Azetidine ring carbon (-CH-COOCH₃): ~35-45 ppm- Methyl ester carbon (-OCH₃): ~52 ppm |

| FTIR (cm⁻¹) | - C=O stretch (ester): ~1730-1750 cm⁻¹- C-O stretch (ester): ~1150-1250 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C-H stretch (aliphatic): ~2800-3000 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹ |

| Mass Spec. (m/z) | - Molecular ion peak (M⁺): 205.11- Common fragments: loss of the benzyl group (m/z 91), loss of the methoxycarbonyl group (m/z 59), and other fragments resulting from the cleavage of the azetidine ring. |

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-containing compounds are considered privileged scaffolds in drug discovery due to their ability to impart favorable physicochemical and pharmacological properties to molecules.[5][6] The rigid, three-dimensional structure of the azetidine ring can provide a defined orientation for substituents, leading to improved binding affinity and selectivity for biological targets.

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide range of chemical space. The benzyl group on the nitrogen can also be modified or removed to introduce further diversity.

Azetidine derivatives have been investigated for a variety of therapeutic areas, including as antibacterial, anticancer, and central nervous system agents.[7][8] The incorporation of the azetidine motif can enhance metabolic stability, improve cell permeability, and modulate the pKa of nearby functional groups.

Logical Relationships and Experimental Workflows

General Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the preparation of this compound and its potential for further derivatization in a drug discovery context.

Experimental Workflow in Drug Discovery

The following diagram outlines a typical experimental workflow for utilizing this compound as a starting material in a drug discovery program.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique structural features, stemming from the strained azetidine ring, make it an attractive building block for the synthesis of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and spectral characteristics, offering a foundational resource for researchers engaged in drug discovery and development. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. medwinpublishers.com [medwinpublishers.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-benzylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for Methyl 1-benzylazetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a comprehensive public dataset for this specific molecule, this guide synthesizes information from commercial supplier data, analogous compound characterizations, and established synthetic methodologies.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~3.60 | Singlet | 2H | Benzyl methylene protons (-CH₂-Ph) |

| ~3.50-3.60 | Multiplet | 1H | Azetidine C3 proton (-CH-) |

| ~3.20-3.40 | Multiplet | 4H | Azetidine C2 and C4 protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Carbonyl carbon (C=O) |

| ~138 | Quaternary aromatic carbon (C-Ar) |

| ~129 | Aromatic carbons (CH-Ar) |

| ~128 | Aromatic carbons (CH-Ar) |

| ~127 | Aromatic carbon (CH-Ar) |

| ~62 | Benzyl methylene carbon (-CH₂-Ph) |

| ~58 | Azetidine C2 and C4 carbons (-CH₂-) |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~35 | Azetidine C3 carbon (-CH-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1495, 1455 | Medium-Weak | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-N stretch |

| ~740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 205.11 | [M]⁺ |

| 206.12 | [M+H]⁺ |

| 228.10 | [M+Na]⁺ |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, based on established chemical principles and synthetic routes for analogous azetidine derivatives, a plausible two-step synthesis is outlined below. This protocol starts from the commercially available azetidine-3-carboxylic acid.

Step 1: N-Benzylation of Azetidine-3-carboxylic acid

This step involves the alkylation of the secondary amine of azetidine-3-carboxylic acid with a benzyl halide.

-

Reaction Scheme:

N-Benzylation of Azetidine-3-carboxylic acid -

Procedure:

-

To a solution of azetidine-3-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidine-3-carboxylic acid, which can be used in the next step without further purification or purified by crystallization.

-

Step 2: Fischer Esterification of 1-Benzylazetidine-3-carboxylic acid

This step involves the acid-catalyzed esterification of the carboxylic acid with methanol.

-

Reaction Scheme:

Fischer Esterification to yield the final product -

Procedure:

-

Suspend 1-benzylazetidine-3-carboxylic acid (1.0 eq) in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Azetidine scaffolds are, however, prevalent in medicinal chemistry and are known to be present in various biologically active molecules, including enzyme inhibitors and receptor modulators. Further research is required to elucidate the potential biological targets and mechanisms of action for this particular compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

References

"Methyl 1-benzylazetidine-3-carboxylate IUPAC name and synonyms"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-benzylazetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and synthetic approaches. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities.

Chemical Identity and Nomenclature

This compound is a substituted azetidine derivative. The definitive nomenclature and identifiers for this compound are crucial for accurate database searching and regulatory submissions.

-

IUPAC Name: this compound[1]

-

Synonyms:

-

Methyl N-benzylazetidine-3-carboxylate[1]

-

1-(Phenylmethyl)-3-azetidinecarboxylic acid methyl ester

-

3-Azetidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester

-

-

CAS Number: 103491-29-8[1]

-

PubChem CID: 18629668[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |

| Molecular Weight | 205.25 g/mol | PubChem |

| Boiling Point | 273 °C | ChemicalBook |

| Density | 1.153 g/cm³ | ChemicalBook |

| Flash Point | 101 °C | ChemicalBook |

| Storage Temperature | 2-8 °C | ChemicalBook |

| SMILES | COC(=O)C1CN(C1)Cc2ccccc2 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

General Experimental Protocol (Hypothetical):

-

Starting Materials: Methyl azetidine-3-carboxylate hydrochloride, benzyl bromide, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Reaction Setup: To a solution of methyl azetidine-3-carboxylate hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride salt and deprotonate the secondary amine.

-

N-Benzylation: Add benzyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. Final purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product, this compound, would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no publicly available information on the specific biological activities, mechanism of action, or associated signaling pathways for this compound. Its structural motif, the azetidine ring, is a known pharmacophore present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. However, dedicated in vitro and in vivo studies are required to elucidate any pharmacological effects.

Visualizations

To aid in the conceptualization of the synthetic process, a generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a well-characterized chemical entity with established nomenclature and physicochemical properties. While its synthesis can be approached through standard organic chemistry methodologies, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. This guide serves as a foundational document for researchers, highlighting both the known aspects of this compound and the opportunities for future investigation into its pharmacological profile.

References

The Rising Profile of Azetidine-3-Carboxylates: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Among its derivatives, substituted azetidine-3-carboxylates have garnered significant attention, demonstrating a remarkable breadth of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound class, focusing on quantitative structure-activity relationships (SAR), experimental methodologies, and key signaling pathways.

Core Biological Activities and Structure-Activity Relationships

Substituted azetidine-3-carboxylates have been successfully developed as modulators for a range of biological targets. The most prominent among these are Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and antibacterial agents. The following sections summarize the quantitative data available for these activities, highlighting key SAR trends.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists

S1P1 receptor agonists play a crucial role in immunomodulation by preventing the egress of lymphocytes from lymph nodes.[1] This mechanism is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis. The azetidine-3-carboxylate moiety often serves as a critical polar headgroup, mimicking the natural ligand's phosphate group.[2]

Table 1: SAR of Isoxazole-Based Azetidine-3-Carboxylate S1P1 Agonists [1]

| Compound | R Group | S1P1 EC50 (nM) | Selectivity vs. S1P3 |

| 18a | H | 3.5 ± 1.5 | >1000-fold |

| 18b | H (1S,2R isomer) | 30 ± 9 | >1000-fold |

| 19a | Acetic Acid | 1.2 ± 0.52 | >1000-fold |

Data represents the mean of at least three determinations. EC50 values were determined using a GTPγS binding assay.

Table 2: SAR of Triazole and Isoxazoline-Based Azetidine-3-Carboxylate S1P1 Agonists [3]

| Compound | Scaffold | R1 | R2 | β-Arrestin EC50 (nM) | S1P1 Internalization EC50 (nM) |

| 7k | Triazole | COOH | tert-Butyl | 30.7 | 10.1 |

| 21l | Isoxazoline | COONa | p-Isopropoxy, m-Cl | 7.03 | 11.8 |

| 21m | Isoxazoline | COONa | p-Isopropoxy, m-CF3 | 5.57 | 5.09 |

EC50 values were determined using in vitro β-arrestin recruitment and S1P1 receptor internalization assays.[3]

The data reveals that the stereochemistry of substituents on the linker between the azetidine ring and the lipophilic tail significantly impacts potency, as seen in the difference between compounds 18a and 18b .[1] Furthermore, modifications to the heterocyclic core and the substituents on the terminal phenyl ring can fine-tune the agonist activity into the single-digit nanomolar range, as demonstrated by compounds 21l and 21m .[3]

Antibacterial Agents

The azetidine moiety has also been incorporated into existing antibiotic scaffolds, such as fluoroquinolones, to generate novel derivatives with potent antibacterial activity. In this context, the azetidine-3-carbonyl group is typically attached at the C-7 position of the fluoroquinolone core.

Table 3: Antibacterial Activity of N-Substituted Azetidine-3-Carbonyl Fluoroquinolone Derivatives

| Compound | N-Substituent | MIC (μg/mL) vs. S. aureus (MSSA) | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. E. coli |

| 6a | H | 1.00 | 2.00 | 0.50 |

| 6d | Cyclobutyl | 0.50 | 1.00 | 0.25 |

| 6f | Cyclopentyl | 0.50 | 1.00 | 0.25 |

| 6i | 4-Methylcyclohexyl | 0.25 | 0.50 | 0.25 |

MIC (Minimum Inhibitory Concentration) was determined using a standard twofold serial dilution method in agar media.

The SAR study shows that increasing the steric bulk of the N-substituent on the azetidine ring, from hydrogen to larger cycloalkyl groups, generally improves the antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Other Reported Activities

Beyond immunomodulation and antibacterial action, substituted azetidine-3-carboxylates have been investigated for a variety of other biological roles:

-

GABA Uptake Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting potential applications in neurological disorders.[4]

-

Excitatory Amino Acid Receptor Modulators: Certain di-substituted azetidines have shown activity at these receptors, with potential for treating memory and learning disorders.[5]

-

Anticancer Agents: Azetidine-containing compounds have been developed as anticancer agents.[6]

-

Phosphodiesterase (PDE) Inhibitors: The introduction of 3-substituted azetidinyl groups onto other scaffolds has been shown to improve PDE inhibiting activities.

-

CB1 Receptor Antagonists: A 3-aminoazetidine-3-carboxylic acid derivative has been incorporated into a cannabinoid receptor 1 (CB1) antagonist for potential obesity treatment.

Experimental Protocols and Methodologies

The discovery and optimization of biologically active azetidine-3-carboxylates rely on robust synthetic and biological evaluation protocols.

General Synthesis of N-Substituted Azetidine-3-Carboxylic Acids

A common method for synthesizing N-substituted derivatives is through reductive amination.

Protocol:

-

Suspend azetidine-3-carboxylic acid in methanol.

-

Add the corresponding aldehyde or ketone (1.1 equivalents).

-

Add 10% Palladium on Carbon (Pd/C) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (typically via a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or chromatography as needed.

S1P1 Receptor Functional Assays

The activity of S1P1 receptor agonists is typically quantified using cell-based functional assays.

β-Arrestin Recruitment Assay Protocol:

-

Use a cell line co-expressing the human S1P1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter by DiscoverX).

-

Plate the cells in a suitable microplate and incubate.

-

Add varying concentrations of the test compounds (azetidine-3-carboxylate derivatives) to the wells.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor binding and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using non-linear regression software.[3]

Minimum Inhibitory Concentration (MIC) Assay Protocol:

-

Prepare a series of twofold serial dilutions of the test compounds in a suitable liquid or agar medium in a microplate.

-

Inoculate each well with a standardized suspension of the target bacterial strain (e.g., S. aureus, E. coli).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Visualizing Workflows and Pathways

Understanding the logical flow of the drug discovery process and the underlying biological mechanisms is critical. The following diagrams, generated using Graphviz, illustrate these concepts.

Conclusion

Substituted azetidine-3-carboxylates represent a versatile and highly valuable chemical scaffold for the development of new therapeutics. Their conformational rigidity and synthetic tractability have enabled the discovery of potent and selective modulators for diverse biological targets, most notably S1P1 receptors for autoimmune diseases and as novel antibacterial agents. The quantitative SAR data presented herein provides a clear rationale for the design of future analogues. As synthetic methodologies become more advanced, the exploration of novel substitution patterns on the azetidine-3-carboxylate core will undoubtedly continue to yield promising new drug candidates.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. researchgate.net [researchgate.net]

- 3. axionbiosystems.com [axionbiosystems.com]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Ascendant Role of Azetidines in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

KYIV, Ukraine & BOULDER, CO – November 10, 2025 – The four-membered nitrogen-containing heterocycle, azetidine, has emerged from the shadow of its more famous β-lactam cousins to become a privileged scaffold in contemporary drug discovery.[1][2] Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has captured the attention of medicinal chemists, leading to its incorporation into a growing number of approved and investigational drugs.[3][4] This technical guide provides an in-depth analysis of the role of azetidines in medicinal chemistry, offering a valuable resource for researchers, scientists, and drug development professionals.

The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, endows it with a unique reactivity profile that is more stable and manageable than aziridines, yet more reactive than pyrrolidines.[5] This "Goldilocks" level of ring strain allows for selective chemical modifications, making it an attractive building block for creating diverse chemical libraries.[6] Furthermore, the non-planar, three-dimensional structure of the azetidine ring is a desirable feature in modern drug design, which increasingly seeks to move away from flat, aromatic structures to improve physicochemical properties and explore new chemical space.[7]

Azetidines as Versatile Bioisosteres

One of the most powerful applications of the azetidine scaffold is its use as a bioisostere for other common chemical motifs in drug molecules.[8] By replacing existing fragments with an azetidine ring, medicinal chemists can fine-tune a compound's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.

Azetidines can serve as bioisosteres for:

-

Piperidines and Pyrrolidines: Replacing larger saturated heterocycles with the smaller azetidine ring can reduce a molecule's size and lipophilicity, potentially improving its solubility and permeability.[7]

-

Aromatic Rings: The three-dimensional nature of azetidines offers an alternative to flat aromatic systems, which can lead to improved metabolic stability and reduced off-target effects.

-

Tert-butyl Groups: The azetidine ring can mimic the steric bulk of a tert-butyl group while introducing a polar nitrogen atom that can engage in favorable interactions with biological targets.

This bioisosteric replacement strategy has been successfully employed to improve the properties of numerous drug candidates, leading to enhanced potency and better overall developability.

Pharmacological Landscape of Azetidine-Containing Drugs

The versatility of the azetidine scaffold is reflected in the wide range of pharmacological activities exhibited by drugs and clinical candidates that incorporate this moiety.[2][9][10]

| Drug Name (Brand Name) | Target/Mechanism of Action | Therapeutic Area |

| Azelnidipine (Calblock) | L-type Calcium Channel Blocker | Antihypertensive |

| Cobimetinib (Cotellic) | MEK1/2 Inhibitor | Oncology (Melanoma) |

| Tofacitinib (Xeljanz) | Janus Kinase (JAK) 1/3 Inhibitor | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Ximelagatran (Exanta) | Direct Thrombin Inhibitor | Anticoagulant (Withdrawn) |

| Itacitinib | JAK1 Inhibitor | Oncology, Inflammatory Diseases (Investigational) |

| Baricitinib (Olumiant) | JAK1/2 Inhibitor | Rheumatoid Arthritis |

Quantitative Data Summary

The following tables summarize key quantitative data for representative azetidine-containing drugs and experimental compounds, highlighting their pharmacokinetic properties and biological activities.

Table 1: Pharmacokinetic Parameters of Approved Azetidine-Containing Drugs

| Drug | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |

| Azelnidipine | 1.66–23.06 (single 8-16 mg dose) | 2.6–4.0 | 17.9–429 (0-96h) | 16.0–28.0 |

| Cobimetinib | 273 (steady-state, 60 mg) | 2.4 | 4340 (0-24h) | 44 |

| Tofacitinib | - | 0.5-1 | - | ~3 |

Data compiled from references[11][12][13][14][15][16][17][18][19]

Table 2: In Vitro Activity of Azetidine-Based GABA Uptake Inhibitors

| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative (4,4-diphenylbutenyl) | 2.83 ± 0.67 | - |

| Azetidin-2-ylacetic acid derivative (4,4-bis(3-methyl-2-thienyl)butenyl) | 2.01 ± 0.77 | - |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b | 26.6 ± 3.3 | - |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e | - | 31.0 ± 4.7 |

Data from reference[20]

Table 3: Inhibitory Activity of Azetidine Analogs on Vesicular Dopamine Uptake

| Compound | Ki (nM) |

| 22b (cis-4-methoxy analog) | 24 |

| 15c (trans-methylenedioxy analog) | 31 |

| Lobelane (2a) | 45 |

| Norlobelane (2b) | 43 |

| 15a | 48 |

| 22a | 62 |

| 22c | 55 |

Data from reference[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which azetidine-containing drugs operate and the workflows used to discover them is crucial for a comprehensive understanding.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of azetidine-containing compounds.

Synthesis of 3-Amino-1-benzhydrylazetidine

This two-step procedure describes the synthesis of a key intermediate for various azetidine-based compounds.[21]

Step 1: Mesylation of 1-benzhydrylazetidin-3-ol

-

To a solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine.

-

Cool the mixture and add methanesulfonyl chloride dropwise.

-

After the reaction is complete, quench with water.

-

Isolate the resulting mesylate intermediate by filtration. The wet filter cake can be used directly in the next step.

Step 2: Aminolysis of the Mesylate Intermediate

-

Treat the wet filter cake from the previous step with a solution of ammonium hydroxide in isopropanol in a Parr reactor.

-

Heat the reaction mixture at approximately 70°C.

-

Upon completion, cool the reaction and isolate the product, 3-amino-1-benzhydrylazetidine, typically as a salt (e.g., mono acetate salt).

In Vitro JAK Kinase Inhibition Assay

This protocol is adapted from a general method for assessing the inhibitory activity of compounds against Janus kinases.[3][5][11][18][22]

-

Reagents and Materials:

-

Purified recombinant JAK enzyme (e.g., JAK1 or JAK3)

-

Substrate peptide (e.g., IRS-1tide)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test compound (azetidine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well low-volume plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

-

Add 2 µL of the JAK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Dopamine Receptor Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of azetidine derivatives to dopamine receptors.[2][7][15][17][20]

-

Reagents and Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

-

Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding competitor (e.g., Haloperidol or Sulpiride)

-

Test compound (azetidine derivative)

-

96-well plates

-

Filter mats (e.g., GF/C)

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding competitor (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding by the test compound at each concentration.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

-

Cellular STAT3 Phosphorylation Assay

This protocol describes a method to measure the inhibition of STAT3 phosphorylation in cells, a key downstream event in the JAK-STAT pathway.[10][14][16][23]

-

Reagents and Materials:

-

Cell line known to have cytokine-inducible STAT3 phosphorylation (e.g., A431 cells)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., IL-6)

-

Test compound (azetidine derivative)

-

Lysis buffer

-

Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

Western blotting or ELISA-based detection system (e.g., MSD Phospho-STAT3 (Tyr705) Assay Kit)

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with the appropriate cytokine to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated controls.

-

After stimulation, wash the cells with cold PBS and lyse them on ice.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated and total STAT3 in the lysates using either Western blotting or a quantitative immunoassay like the MSD assay, following the manufacturer's protocol.

-

-

Data Analysis:

-

Quantify the band intensities (for Western blot) or the signal (for immunoassay) for both phosphorylated and total STAT3.

-

Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

-

Calculate the percent inhibition of STAT3 phosphorylation by the test compound relative to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and chemical properties have enabled the development of a diverse range of therapeutics targeting various diseases. As synthetic methodologies for creating and functionalizing azetidines continue to evolve, we can anticipate the emergence of even more innovative and life-saving medicines built upon this versatile four-membered ring. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of azetidines in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. promega.com [promega.com]

- 4. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mesoscale.com [mesoscale.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. jmchemsci.com [jmchemsci.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. researchgate.net [researchgate.net]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 1-benzylazetidine-3-carboxylate: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylazetidine-3-carboxylate is a valuable heterocyclic building block widely employed in the synthesis of novel therapeutic agents. Its rigid four-membered azetidine core, substituted with a benzyl group for nitrogen protection and a methyl ester for further functionalization, makes it an attractive scaffold for creating structurally diverse molecules. The azetidine moiety is a key feature in a number of approved drugs and clinical candidates, often imparting favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced receptor binding affinity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a pivotal intermediate in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 103491-29-8 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Boiling Point | 273 °C | |

| Density | 1.153 g/mL | |

| Appearance | Liquid | |

| Storage | Sealed in dry, 2-8°C | [2] |

Note: Some physical properties like boiling point and density are sourced from chemical supplier databases and may not be from peer-reviewed literature.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. A common and effective route involves the initial formation of 1-benzylazetidin-3-ol, followed by oxidation to the corresponding carboxylic acid, and subsequent esterification to the final product.

Experimental Protocols

Step 1: Synthesis of 1-benzylazetidin-3-ol [3]

This procedure is adapted from a literature method for the synthesis of 1-benzylazetidin-3-ol, a key precursor.[3]

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C.

-

The reaction mixture is stirred at 0–5 °C for 16 hours.

-

Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.

-

The dried intermediate is dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions.

-

The resulting mixture is heated to 80–90 °C and stirred under reflux for 16 hours.

-

After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylazetidin-3-ol.

Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid

The following is a general procedure based on the oxidation of similar secondary alcohols.

-

1-Benzylazetidin-3-ol is dissolved in a suitable solvent such as a mixture of acetone and water.

-

The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite) to destroy excess oxidant.

-

The manganese dioxide precipitate is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product, 1-benzylazetidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Fischer Esterification to this compound [4][5][6][7][8]

This is a representative procedure for the Fischer esterification of a carboxylic acid.[4][5][6][7][8]

-

In a round-bottomed flask, 1-benzylazetidine-3-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) is carefully added.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications as a Building Block

This compound serves as a versatile intermediate for the introduction of the 1-benzylazetidine-3-yl moiety into more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol for further elaboration. The benzyl group can be removed by hydrogenolysis to provide the secondary amine, which can be functionalized with a wide range of substituents.

A detailed experimental example of its application is provided below.

Workflow for the Utilization of this compound

Spectroscopic Data

While specific spectra are best obtained from the supplier for a given batch, typical 1H and 13C NMR chemical shifts for related structures can provide a reference for characterization. Commercial suppliers of this compound (CAS 103491-29-8) can provide analytical data such as 1H NMR, 13C NMR, LC-MS, and HPLC upon request.[1][2]

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional handles allow for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse compound libraries for drug discovery programs. The methodologies and data presented in this guide are intended to facilitate its use in the laboratory and accelerate the development of new and innovative therapeutic agents.

References

- 1. Methyl N-benzylazetidine-3-carboxylate [synhet.com]

- 2. 103491-29-8|this compound|BLD Pharm [bldpharm.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. uakron.edu [uakron.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. technoarete.org [technoarete.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

A Technical Guide to Azetidine-3-Carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties have led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive literature review of azetidine-3-carboxylate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in key therapeutic areas.

Synthetic Strategies for Azetidine-3-Carboxylate Scaffolds

The construction of the strained azetidine ring requires specific synthetic methodologies. Several common strategies have been employed for the synthesis of azetidine-3-carboxylate and its precursors.

A prevalent method involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of N-Boc-azetidine-3-carboxylic acid often starts from commercially available materials and proceeds through a multi-step sequence involving the formation of a key intermediate that undergoes base-mediated cyclization.

Another approach is the aza-Michael addition to activated alkenes. A simple and efficient route for preparing functionalized 3-substituted 3-(acetoxymethyl)azetidines involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition with various NH-heterocycles.[1]

The following workflow illustrates a general approach for the synthesis and diversification of azetidine-3-carboxylate derivatives.

Caption: General synthetic and diversification workflow for azetidine-3-carboxylate derivatives.

Azetidine-3-Carboxylate Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis. Several studies have focused on developing azetidine-based small molecule inhibitors of STAT3.

A series of (R)-azetidine-2-carboxamide analogues have been shown to exhibit sub-micromolar STAT3-inhibitory activity.[2] Interestingly, the stereochemistry at the 2-position of the azetidine ring is crucial for activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. Furthermore, moving the carboxamide from the 2- to the 3-position of the azetidine core results in a loss of activity.[2]

To improve cell permeability and metabolic stability, various carboxylic acid surrogates have been explored. Isosteric replacement of a salicylic acid moiety with benzo-fused N-heterocyclic systems has been shown to retain in vitro activity while significantly improving cellular potency.[3]

Quantitative Data: STAT3 Inhibition

| Compound ID | Modification | IC50 (µM) in EMSA | Reference |

| 5a | (R)-azetidine-2-carboxamide | 0.52 | [2] |

| 5b | (S)-azetidine-2-carboxamide | 2.22 | [2] |

| 5c | azetidine-3-carboxamide | > 10 | [2] |

| 5o | (R)-azetidine-2-carboxamide derivative | 0.38 | [2] |

| 8i | (R)-azetidine-2-carboxamide derivative | 0.34 | [2] |

| H172 (9f) | Azetidine-based | 0.38 - 0.98 | [4][5] |

| H182 | Azetidine-based | 0.38 - 0.98 | [4][5] |

Experimental Protocols

General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide Analogues:

The synthesis typically begins with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The carboxylic acid is esterified, for example, using potassium carbonate and benzyl bromide. The Boc-protecting group on the amine is then removed, followed by coupling with a desired acid chloride to form the amide bond.[2]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature. Subsequently, a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to active STAT3, is added. The protein-DNA complexes are then resolved by native polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the STAT3:DNA complexes is quantified to determine the inhibitory activity of the compounds.[2][3]

The following diagram illustrates the STAT3 signaling pathway and the inhibitory action of the azetidine derivatives.

Caption: Inhibition of STAT3 signaling by azetidine-3-carboxylate derivatives.

Azetidine-3-Carboxylate Derivatives as Antibacterial Agents

The incorporation of an azetidine moiety into the fluoroquinolone scaffold has been explored as a strategy to develop new antibacterial agents with improved potency and spectrum of activity. A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones have been synthesized and evaluated for their antibacterial and anticancer properties.[6]

One compound, 6i , from this series demonstrated good antibacterial activity against Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli.[6] Structure-activity relationship studies on 7-azetidinylquinolones have highlighted the critical role of stereochemistry for both in vitro potency and in vivo efficacy. Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best antibacterial activity.[7]

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 6i | Methicillin-sensitive S. aureus | 0.25 - 16.00 | [6] |

| 6i | Methicillin-resistant S. aureus | 0.25 - 16.00 | [6] |

| 6i | Escherichia coli ATCC 35218 | 0.25 - 16.00 | [6] |

Experimental Protocols

General Procedure for the Synthesis of Fluoroquinolone-Azetidine Conjugates:

The synthesis involves a multi-step process. A key step is the coupling of a substituted azetidine-3-carboxylic acid with a fluoroquinolone core, often at the C-7 position, through an appropriate linker, such as a methyl-hydrazino group. The azetidine-3-carboxylic acid precursors are synthesized by reacting 3-azetidine carboxylic acid with various aldehydes.[6]

Agar Well Diffusion Method for Antibacterial Screening:

Bacterial cultures are seeded onto agar plates. Wells are then made in the agar, and solutions of the test compounds at various concentrations are added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[8]

The logical relationship for developing these antibacterial agents is depicted below.

Caption: Development of fluoroquinolone-azetidine antibacterial conjugates.

Azetidine-3-Carboxylate Derivatives as Dopamine Antagonists

Azetidine derivatives have also been investigated for their potential as dopamine receptor antagonists, which are important in the treatment of various neurological and psychiatric disorders. A study focused on azetidine derivatives with an amide moiety at the 3-position revealed potent antagonists for both D2 and D4 dopamine receptors.[9]

The most potent D2 antagonist was found to be N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, while the most potent D4 antagonist was N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide.[9] This highlights the importance of the substitution pattern on the phenyl ring of the amide for receptor selectivity.

While specific Ki or IC50 values are not provided in the abstract, the study indicates a clear structure-activity relationship that can guide further optimization of these compounds.[9]

Experimental Protocols

General Synthetic Approach:

The synthesis of these derivatives likely involves the coupling of 1-benzhydryl-azetidin-3-amine with various substituted benzoic acids to form the corresponding amides.

Receptor Binding Assays:

The affinity of the synthesized compounds for D2 and D4 receptors is typically determined through radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and different concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity (Ki).

Conclusion

Azetidine-3-carboxylate derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic accessibility of this scaffold, coupled with the ability to introduce diverse functionalities, has led to the identification of potent inhibitors of challenging targets like STAT3, as well as novel antibacterial agents and dopamine receptor modulators. The structure-activity relationships discussed herein provide a valuable framework for the future design and development of next-generation therapeutics based on the azetidine-3-carboxylate core. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

Physicochemical Characteristics of N-benzylazetidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylazetidines represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug discovery. The presence of the benzyl group attached to the nitrogen atom of the azetidine ring imparts unique structural and electronic properties, influencing their physicochemical characteristics and, consequently, their biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzylazetidines, details the experimental protocols for their determination, and explores their relevance in drug development through the lens of key signaling pathways.

Physicochemical Properties of N-benzylazetidines

The physicochemical properties of N-benzylazetidines are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as pKa, lipophilicity (logP), solubility, and melting/boiling points dictate how these molecules behave in biological systems, from absorption and distribution to target engagement and metabolism. While extensive experimental data for a wide range of N-benzylazetidine derivatives are not always readily available in the literature, computational models provide valuable estimations. The following tables summarize available data, including computed values from reputable sources like PubChem.

Table 1: Physicochemical Properties of Selected N-benzylazetidines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Computed logP | pKa (predicted) | Melting Point (°C) | Boiling Point (°C) |

| 1-Benzylazetidine | C₁₀H₁₃N | 147.22 | 1.9 | ~9.0 | - | - |

| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | 0.9 | - | - | - |

| N-Benzyl-3-cyanoazetidine | C₁₁H₁₂N₂ | 172.23 | 1.3 | - | - | - |

| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | C₁₂H₁₆N₂O₂ | 220.27 | 1.2 | - | - | - |

Note: The logP values are computationally generated estimates from PubChem. Experimental values may vary. pKa values for N-benzylazetidines are not widely reported experimentally; the value for 1-benzylazetidine is an approximation based on similar aliphatic amines.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a critical parameter influencing the ionization state of the molecule at physiological pH.

Methodology:

-

Sample Preparation: A known concentration (e.g., 10 mM) of the N-benzylazetidine derivative is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The Henderson-Hasselbalch equation can be used for precise calculation.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology:

-

Solvent System: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine logD) is prepared and mutually saturated.

-

Sample Preparation: A known amount of the N-benzylazetidine derivative is dissolved in one of the phases (usually n-octanol).

-

Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the N-benzylazetidine derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

N-benzylazetidines have shown promise in various therapeutic areas, including oncology and neuroscience. Their biological activity is often linked to their ability to modulate specific signaling pathways.

Fatty Acid Synthase (FASN) Inhibition in Cancer

Certain N-benzoyl arylazetidines have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell growth and survival.

Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties make it an attractive component in the design of novel therapeutic agents.[1][3] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4] This in-depth technical guide explores the core therapeutic targets of azetidine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in the pursuit of innovative drug discovery.

Key Therapeutic Targets and Quantitative Data

Azetidine-containing molecules have shown significant promise in modulating the activity of several key proteins implicated in various disease states. The following tables summarize the quantitative data for azetidine compounds against some of their primary therapeutic targets.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a compelling target for anticancer drug development.[6][7] A novel class of azetidine-based inhibitors has been developed that irreversibly bind to the STAT3 protein, effectively inhibiting its activity.[7][8]

| Compound ID | Assay Type | IC50 (µM) | Target Specificity | Reference |

| 5a | EMSA | 0.55 | STAT3 vs STAT1/STAT5 (>18 µM) | [9] |

| 5o | EMSA | 0.38 | STAT3 vs STAT1/STAT5 (>20 µM) | [9] |

| 8i | EMSA | 0.34 | Not specified | [9] |

| H172 (9f) | EMSA | 0.38 - 0.98 | STAT3 vs STAT1/STAT5 (>15.8 µM) | [8] |

| H182 | EMSA | 0.38 - 0.98 | Not specified | [8] |

| H120 (8e) | EMSA | 1.75 - 2.07 | Not specified | [8] |

| H105 (8f) | EMSA | 1.75 - 2.07 | Not specified | [8] |

EMSA: Electrophoretic Mobility Shift Assay

Janus Kinase (JAK)

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[4][10] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancer. Tofacitinib, an azetidine-containing drug, is a potent inhibitor of the JAK family of enzymes.[1][10]

| Compound | Target | IC50 (nM) | Reference |

| Tofacitinib | JAK1/JAK3 | 56 | [1] |

| Tofacitinib | JAK1/JAK2 | 406 | [1] |

| Tofacitinib | JAK2/JAK2 | 1377 | [1] |

Mitogen-activated Protein Kinase Kinase (MEK1/2)

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Cobimetinib, which features an azetidine moiety, is a selective inhibitor of MEK1 and MEK2.[3][12]

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Cobimetinib | MEK1 | Kinase Assay | 4.2 | [11] |

| Cobimetinib | MEK2 | Kinase Assay | 6.4 | [11] |

L-type Calcium Channels

L-type calcium channels are voltage-gated ion channels that play a crucial role in cardiovascular function.[2][13] Azelnidipine, a dihydropyridine calcium channel blocker containing an azetidine ring, is used for the treatment of hypertension.[14][15] It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling cascade or the logical flow of an experiment is crucial for a deeper understanding. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to the therapeutic targets of azetidine compounds.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the ability of azetidine compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[9][16]

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[9][16]

-

Azetidine compounds dissolved in DMSO.

-

Polyacrylamide gel and electrophoresis apparatus.

-

Phosphorimager for detecting radioactivity.

Procedure:

-

Prepare nuclear extracts from appropriate cells.

-

Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compound or DMSO (vehicle control) for 30 minutes at room temperature.[16]

-

Add the radiolabeled hSIE probe to the mixture and incubate to allow for protein-DNA binding.

-

Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).[16]